molecular formula C10H5F3N2O2 B15197457 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B15197457
M. Wt: 242.15 g/mol
InChI Key: PZFXQKPYNPIOOV-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an α,β-unsaturated carbonyl compound with sodium trifluoromethanesulfinate and tert-butyl nitrite can yield the desired oxadiazole .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzyl alcohol

Uniqueness: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)9-14-8(15-17-9)7-3-1-6(5-16)2-4-7/h1-5H

InChI Key

PZFXQKPYNPIOOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NOC(=N2)C(F)(F)F

Origin of Product

United States

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